Anabolic agent-1

Description

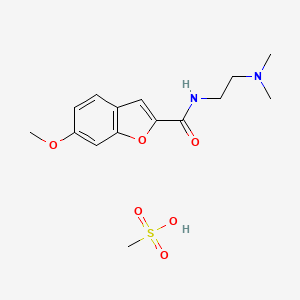

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H22N2O6S |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-6-methoxy-1-benzofuran-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C14H18N2O3.CH4O3S/c1-16(2)7-6-15-14(17)13-8-10-4-5-11(18-3)9-12(10)19-13;1-5(2,3)4/h4-5,8-9H,6-7H2,1-3H3,(H,15,17);1H3,(H,2,3,4) |

InChI Key |

QYDNZUNQDSSNPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC2=C(O1)C=C(C=C2)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Anabolic Agent-1: A Novel Pyrimidine Derivative as a Potent Upregulator of Bone Morphogenetic Protein-2 (BMP-2) for Osteogenesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of orally bioavailable small-molecule anabolic agents that can stimulate bone formation represents a significant advancement in the treatment of osteoporosis and other conditions characterized by bone loss. While various therapies exist to prevent further bone degradation, options for rebuilding substantial skeletal mass remain limited. Bone Morphogenetic Protein-2 (BMP-2) is a critical growth factor that plays a central role in bone formation and repair. Consequently, the identification of agents that can upregulate the BMP-2 signaling pathway is a key strategy in the development of new bone anabolic therapies. This technical guide focuses on a novel pyrimidine derivative, referred to herein as "Anabolic Agent-1," which has demonstrated significant potential as a potent upregulator of the BMP-2/SMAD1 signaling pathway, thereby promoting osteogenesis. This document will provide a comprehensive overview of the agent's mechanism of action, quantitative effects on osteogenic markers, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The osteogenic potential of this compound has been quantified through a series of in vitro and in vivo studies. The data presented below is derived from experiments using primary human osteoblasts and a murine fracture defect model. This compound has been shown to be effective at picomolar concentrations in vitro and at low milligram per kilogram doses in vivo.

Table 1: In Vitro Efficacy of this compound on Osteoblast Differentiation and Gene Expression

| Parameter | Concentration | Result | Fold Change (vs. Control) | p-value |

| Alkaline Phosphatase (ALP) Activity | 1 pM | Increased ALP Activity | 2.5 | < 0.01 |

| 100 pM | Increased ALP Activity | 2.1 | < 0.01 | |

| RUNX2 Gene Expression | 1 pM | Upregulated | 3.2 | < 0.001 |

| 100 pM | Upregulated | 2.8 | < 0.001 | |

| Type 1 Collagen (COL1A1) Gene Expression | 1 pM | Upregulated | 2.8 | < 0.001 |

| 100 pM | Upregulated | 2.4 | < 0.001 | |

| BMP-2 Protein Expression | 1 pM | Upregulated | 2.9 | < 0.01 |

| Phosphorylated SMAD1 (p-SMAD1) Expression | 1 pM | Upregulated | 3.5 | < 0.01 |

Table 2: In Vivo Efficacy of this compound in a Murine Femur Fracture Model

| Parameter | Dosage | Result | Improvement (vs. Vehicle) | p-value |

| Bone Volume/Total Volume (BV/TV) | 5 mg/kg/day (oral) | Increased Bone Formation | 45% | < 0.05 |

| Trabecular Number (Tb.N.) | 5 mg/kg/day (oral) | Increased Trabecular Number | 35% | < 0.05 |

| Trabecular Thickness (Tb.Th.) | 5 mg/kg/day (oral) | Increased Trabecular Thickness | 25% | < 0.05 |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Signaling pathway of this compound via BMP-2/SMAD1.

Detailed Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo evaluation of anabolic agents that upregulate BMP-2.

1. In Vitro Osteoblast Differentiation Assay

-

Cell Culture:

-

Primary human osteoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For differentiation experiments, cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After 24 hours of seeding, the culture medium is replaced with osteogenic medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone) containing various concentrations of this compound (e.g., 1 pM, 100 pM) or vehicle control.

-

The medium is changed every 3 days.

-

After 7 days of treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with 0.1% Triton X-100.

-

The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate solution at 37°C for 30 minutes.

-

The reaction is stopped by adding 3 M NaOH.

-

The absorbance is measured at 405 nm using a microplate reader.

-

ALP activity is normalized to the total protein content, which is determined using a BCA protein assay kit.

-

2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Osteoblasts are treated with this compound or vehicle for 72 hours as described above.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

The following primer sequences can be used:

-

RUNX2: Forward: 5'-TCTTAGAACAAATTCTGCCCTTT-3', Reverse: 5'-TGCTTTGGTCTTGAAATCACA-3'

-

COL1A1: Forward: 5'-GAGGGCCAAGACGAAGACATC-3', Reverse: 5'-CAGATCACGTCATCGCACAAC-3'

-

GAPDH (housekeeping gene): Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

3. Western Blot Analysis for Protein Expression

-

Osteoblasts are treated with this compound or vehicle for 48 hours.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against BMP-2 (1:1000), phospho-SMAD1 (1:1000), and β-actin (1:5000) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to β-actin.

4. In Vivo Murine Femur Fracture Model

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Male C57BL/6 mice (8-10 weeks old) are anesthetized.

-

A unilateral transverse fracture is created at the mid-diaphysis of the femur using a three-point bending apparatus.

-

The fracture is stabilized with an intramedullary pin (0.25 mm diameter).

-

Mice are randomly assigned to receive daily oral gavage of either vehicle control or this compound (5 mg/kg).

-

Treatment continues for 14-21 days.

-

At the end of the treatment period, mice are euthanized, and the femurs are harvested for analysis.

-

Bone healing is assessed using micro-computed tomography (micro-CT) to quantify bone volume fraction, trabecular number, and trabecular thickness in the fracture callus.

-

For histological analysis, femurs can be decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Masson's trichrome.

This compound, a novel pyrimidine derivative, demonstrates significant promise as a bone anabolic agent through its potent upregulation of the BMP-2/SMAD1 signaling pathway. The quantitative data and detailed protocols provided in this guide offer a robust framework for the continued investigation and development of this and similar compounds. The ability to stimulate bone formation at low concentrations and through oral administration positions such agents as potentially transformative therapies for osteoporosis and other skeletal disorders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of molecules.

An In-depth Technical Guide to the Interaction of Anabolic Agent-1 with the TGF-beta/Smad Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interplay between a novel theoretical anabolic agent, designated "Anabolic agent-1," and the Transforming Growth Factor-beta (TGF-beta)/Smad signaling pathway. For the purposes of this document, "this compound" is modeled as a highly specific myostatin inhibitor. Myostatin, a member of the TGF-beta superfamily, is a critical negative regulator of skeletal muscle mass. This guide will delve into the molecular mechanisms of the TGF-beta/Smad pathway, the targeted action of this compound in inhibiting myostatin, and the resultant anabolic effects. Detailed experimental protocols for characterizing such an agent are provided, along with a synthesis of relevant quantitative data to inform drug development and research in muscle-wasting disorders.

Introduction to the TGF-beta/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-beta) superfamily comprises a large group of structurally related signaling proteins that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The canonical signaling cascade is mediated by a heteromeric complex of transmembrane serine/threonine kinase receptors (Type I and Type II) and intracellular effector proteins known as Smads.

The signaling cascade is initiated by the binding of a TGF-beta superfamily ligand to a Type II receptor, which then recruits and phosphorylates a Type I receptor. This phosphorylation event activates the Type I receptor, which in turn phosphorylates receptor-regulated Smads (R-Smads). The phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), typically Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

Myostatin and its Role in Skeletal Muscle Homeostasis

Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the TGF-beta superfamily that is primarily expressed in skeletal muscle tissue. It functions as a potent negative regulator of muscle growth. Myostatin signals through the activin type IIB receptor (ActRIIB), leading to the recruitment and phosphorylation of the type I receptor, activin receptor-like kinase 4/5 (ALK4/5). This initiates the downstream phosphorylation of Smad2 and Smad3. The resulting p-Smad2/3 complex associates with Smad4 and translocates to the nucleus to regulate the transcription of genes that inhibit myogenesis.

This compound: A Myostatin Inhibitor

"this compound" is a theoretical biological therapeutic designed to promote muscle growth by specifically inhibiting the activity of myostatin. Several strategies can be employed to achieve this, including:

-

Monoclonal Antibodies: Antibodies that bind directly to myostatin, preventing it from interacting with its receptor.

-

Soluble Decoy Receptors: Engineered forms of the myostatin receptor (e.g., a soluble form of ActRIIB fused to an Fc domain) that bind to circulating myostatin and prevent it from engaging with the cell-surface receptors.

-

Propeptide-Based Inhibitors: The myostatin propeptide naturally inhibits myostatin activity. Recombinant propeptides can be used as therapeutic inhibitors.

For the context of this guide, this compound will be considered a highly specific myostatin inhibitor that binds to myostatin with high affinity, thereby preventing its interaction with ActRIIB.

Mechanism of Action of this compound

This compound functions by directly binding to circulating myostatin. This binding event sterically hinders the interaction between myostatin and its cognate receptor, ActRIIB. By preventing this initial binding step, this compound effectively blocks the initiation of the downstream TGF-beta/Smad signaling cascade in muscle cells. The inhibition of Smad2/3 phosphorylation prevents the nuclear translocation of the Smad complex and the subsequent transcription of genes that negatively regulate muscle growth. This leads to a disinhibition of myogenesis, resulting in an increase in muscle fiber size (hypertrophy) and potentially the formation of new muscle fibers (hyperplasia).

Quantitative Data on Myostatin Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies of various myostatin inhibitors, which serve as a proxy for the expected performance of a therapeutic like "this compound."

| Inhibitor Type | Agent | Target | Binding Affinity (Kd) | IC50 | Reference |

| Propeptide-Fc Fusion | Myostatin Propeptide-Fc | Myostatin | Not explicitly stated | ~2.0 nM | [1] |

| Bispecific Co-inhibitor | IBIO-610 | Myostatin & Activin A | Not explicitly stated | 44 nM (for Activin A) | [2] |

| Soluble Receptor | Follistatin | Myostatin, Activin | <20 nM | Not applicable | [3] |

| Inhibitor Type | Agent | Animal Model | Dosing Regimen | Outcome | Reference |

| Soluble Receptor-Fc Fusion | ACVR2B-Fc | Wild-type mice | Injection | 40-60% increase in muscle mass in 2 weeks | [4] |

| Activin Receptor Ligand Trap | ACV | Mice | Twice weekly for 3 weeks | >13% increase in hindlimb muscle mass | [5] |

| Propeptide-Fc Fusion | Myostatin Propeptide-Fc | Aged mice (24 months) | 20 mg/kg every 5 days for 25 days | >15% increase in muscle mass |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with myostatin and its effect on the TGF-beta/Smad signaling pathway.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics (kon, koff, and Kd) of this compound to myostatin.

Methodology:

-

Immobilization of Myostatin:

-

Recombinant human myostatin is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Myostatin, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

-

Remaining active sites are blocked with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the injection of myostatin to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

A series of dilutions of this compound in running buffer (e.g., HBS-EP+) are prepared, typically ranging from low nanomolar to micromolar concentrations.

-

Each concentration of this compound is injected over the myostatin-immobilized and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

-

The binding response is measured in real-time as a change in resonance units (RU).

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Co-Immunoprecipitation (Co-IP) to Confirm Interaction

Objective: To demonstrate the direct interaction between this compound and myostatin in a biological context.

Methodology:

-

Cell Lysate Preparation:

-

Cells expressing both this compound (if secreted and tagged) and myostatin, or cell lysates spiked with both purified proteins, are used.

-

Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with low SDS concentration) containing protease and phosphatase inhibitors.

-

The lysate is cleared by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

The cleared lysate is incubated with an antibody specific for a tag on this compound (e.g., anti-FLAG or anti-His) or an antibody against this compound itself.

-

Protein A/G agarose or magnetic beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for myostatin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The presence of a band corresponding to the molecular weight of myostatin confirms its interaction with this compound.

-

Luciferase Reporter Assay for Pathway Inhibition

Objective: To quantify the inhibitory effect of this compound on myostatin-induced Smad-dependent transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or a myoblast cell line) is co-transfected with a Smad-responsive luciferase reporter construct (e.g., containing multiple copies of the Smad-binding element, SBE) and a constitutively active control reporter (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Transfected cells are treated with a fixed concentration of recombinant myostatin in the presence of increasing concentrations of this compound.

-

Control wells include cells treated with myostatin alone, this compound alone, and vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 16-24 hours), the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase signal (from the Smad reporter) is normalized to the Renilla luciferase signal.

-

-

Data Analysis:

-

The inhibitory effect of this compound is determined by the reduction in myostatin-induced luciferase activity.

-

An IC50 value can be calculated by plotting the normalized luciferase activity against the concentration of this compound.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The canonical TGF-beta/Smad signaling pathway initiated by myostatin.

Caption: Mechanism of action of this compound as a myostatin inhibitor.

Caption: Workflow for a luciferase reporter assay to measure pathway inhibition.

Conclusion

This compound, conceptualized as a potent and specific myostatin inhibitor, represents a promising therapeutic strategy for combating muscle-wasting conditions. By targeting a key negative regulator of muscle mass, it leverages a deep understanding of the TGF-beta/Smad signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical development of such agents. The quantitative data presented underscore the potential for significant anabolic effects. Further research and development in this area hold the potential to deliver novel therapies for a range of debilitating diseases.

References

- 1. A Myostatin Inhibitor (Propeptide-Fc) Increases Muscle Mass and Muscle Fiber Size in Aged Mice but Does not Increase Bone Density or Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. Buy Follistatin Peptide (FST) 5mg - 99% Purity, Third-Party Tested [biolongevitylabs.com]

- 4. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis and Chemical Structure of Boldenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological mechanism of action of Boldenone, a potent synthetic anabolic-androgenic steroid (AAS). Due to the ambiguity of the term "Anabolic agent-1" in scientific literature, this guide focuses on the well-characterized and representative AAS, Boldenone (also known as Δ¹-testosterone).

Chemical Structure and Properties of Boldenone

Boldenone is a synthetic derivative of testosterone, distinguished by a double bond between the first and second carbon atoms in the A-ring of the steroid nucleus.[1][2] This modification reduces its androgenic potency relative to its anabolic activity.[1]

Chemical Name: (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[3]

Chemical Formula: C₁₉H₂₆O₂[3]

Molecular Weight: 286.41 g/mol

CAS Number: 846-48-0

Appearance: White to off-white crystalline solid.

Boldenone itself is not typically used in pharmaceutical preparations; instead, its long-acting ester prodrug, Boldenone undecylenate, is more common, particularly in veterinary medicine. For the purpose of this guide, we will focus on the synthesis of the parent compound, Boldenone.

Synthesis of Boldenone

Recent advancements have led to the development of efficient chemoenzymatic methods for the synthesis of Boldenone, offering a green and sustainable alternative to traditional chemical synthesis. A notable example is the asymmetric synthesis from commercially available 4-androstene-3,17-dione (4-AD).

Chemoenzymatic Synthesis of Boldenone from 4-Androstene-3,17-dione (4-AD)

This method utilizes a single-cell biocatalytic cascade involving two key enzymatic reactions: Δ¹-dehydrogenation and C17β-carbonyl reduction.

1. Microorganism and Enzyme Preparation:

-

An engineered Escherichia coli strain is used, co-expressing an engineered 3-ketosteroid-Δ¹-dehydrogenase (Δ¹-KstD) and a carbonyl reductase (17β-CR).

-

The engineered Δ¹-KstD (e.g., ReM2) exhibits enhanced activity towards 4-AD.

-

The 17β-CR is selected for its high C17-carbonyl reduction activity.

-

The E. coli cells are cultivated in a suitable medium (e.g., LB medium with appropriate antibiotics) and induced to express the enzymes. The cells are then harvested by centrifugation and washed.

2. Biocatalytic Cascade Reaction (Batch Mode):

-

A reaction mixture is prepared in a phosphate buffer (e.g., 100 mM, pH 8.0).

-

The substrate, 4-androstene-3,17-dione (4-AD), is added to the mixture.

-

A co-solvent such as β-cyclodextrin can be used to improve substrate solubility.

-

The prepared E. coli whole cells are added to the reaction mixture.

-

A co-factor regeneration system is employed, typically using glucose and glucose dehydrogenase (GDH) to regenerate NADPH for the carbonyl reductase.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Purification:

-

After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure (+)-Boldenone.

Quantitative Data for Chemoenzymatic Synthesis

The efficiency of the chemoenzymatic synthesis of Boldenone can be summarized in the following table.

| Parameter | Batch Mode | Continuous Flow Mode |

| Starting Material | 4-Androstene-3,17-dione (4-AD) | 4-Androstene-3,17-dione (4-AD) |

| Product | (+)-Boldenone | (+)-Boldenone |

| Space-Time Yield (STY) | 1.09 g L⁻¹ h⁻¹ | 10.83 g L⁻¹ h⁻¹ |

| Overall Yield (for subsequent esterification) | Not specified | 75% (for Boldenone undecylenate) |

Data sourced from Zhang et al., Green Chemistry, 2023.

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow of Boldenone

Caption: Chemoenzymatic synthesis workflow for Boldenone.

Androgen Receptor (AR) Signaling Pathway

Caption: Androgen Receptor (AR) signaling pathway.

Biological Mechanism of Action: The Androgen Receptor Signaling Pathway

Boldenone, like other AAS, exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor. The mechanism can be broadly divided into genomic and non-genomic pathways, with the genomic pathway being the most well-characterized.

-

Ligand Binding: In the cytoplasm, Boldenone binds to the AR, which is part of a complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: This binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates from the cytoplasm into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the activated ARs form homodimers. These dimers then bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins, which in turn modulate the transcription of androgen-responsive genes by RNA polymerase II. This leads to the synthesis of specific messenger RNAs (mRNAs).

-

Protein Synthesis and Anabolic Effects: The mRNAs are translated into proteins that mediate the physiological effects of androgens, such as increased protein synthesis in muscle tissue, leading to the anabolic effects of Boldenone.

References

An In-Depth Technical Guide to the Anabolic Agent-1 (CAS Number 2439179-74-3) Core Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anabolic agent identified by CAS number 2439179-74-3, a novel small molecule that functions as an upregulator of Bone Morphogenetic Protein-2 (BMP-2). This document collates available data on its chemical properties, mechanism of action, and preclinical efficacy, with a focus on its potential as a therapeutic agent for bone-related disorders such as osteoporosis.

Chemical and Physical Properties

Anabolic agent-1 is a substituted benzofuran derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 2439179-74-3 |

| Molecular Weight | 358.41 g/mol |

| Storage Temperature | -20°C (as a powder) |

Mechanism of Action: Upregulation of the BMP-2 Signaling Pathway

The primary mechanism of action for this compound and its derivatives is the upregulation of BMP-2 expression. BMP-2 is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. By increasing the endogenous production of BMP-2, this class of compounds promotes bone anabolism.

The BMP-2 signaling cascade is initiated by the binding of BMP-2 to its receptors on the cell surface, which triggers a downstream signaling cascade involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

The canonical pathway is mediated by Smad proteins. Upon BMP-2 binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of osteogenic genes.

Recent studies on a potent derivative of this compound, known as I-9, have elucidated the involvement of the non-canonical ERK/ATF4 signaling axis. In addition to the Smad pathway, BMP-2 can activate the Extracellular signal-Regulated Kinase (ERK) pathway. This leads to the phosphorylation and activation of Activating Transcription Factor 4 (ATF4), which further contributes to the expression of osteogenic genes.

Preclinical Efficacy: A Case Study of the Derivative I-9

While detailed in vivo data for this compound is not extensively published, a closely related and more potent derivative, I-9, has been evaluated in aged mouse models of osteoporosis. These studies provide strong evidence for the therapeutic potential of this class of compounds.

The efficacy of I-9 was assessed in a naturally aged C57 mouse model of senile osteoporosis. The key findings are summarized below.

| Parameter | Vehicle Control | I-9 Treatment | Outcome |

| Vertebral Bone Mineral Density (BMD) | Decrease | Significant Increase | I-9 effectively reversed age-related bone loss and increased vertebral BMD. |

| Number of Osteoblasts | Baseline | Increased | Histological analysis confirmed an increase in bone-forming osteoblasts. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the available literature for this class of compounds.

A common in vitro method to assess the osteogenic potential of a compound is to measure the induction of alkaline phosphatase (ALP) activity in pre-osteoblastic cells (e.g., C2C12 or MC3T3-E1).

To evaluate the in vivo efficacy, an ovariectomized (OVX) rat or aged mouse model is commonly used to mimic postmenopausal or senile osteoporosis, respectively.

Experimental Design:

-

Animal Model: Female Sprague-Dawley rats are ovariectomized to induce estrogen-deficient bone loss. Alternatively, aged mice (e.g., 18-20 months old) are used to model senile osteoporosis.

-

Treatment Groups:

-

Sham-operated + Vehicle

-

OVX/Aged + Vehicle

-

OVX/Aged + this compound (various doses)

-

OVX/Aged + Positive Control (e.g., Raloxifene or Teriparatide)

-

-

Dosing: The compound is administered daily via oral gavage or other appropriate routes for a specified duration (e.g., 12 weeks).

-

Efficacy Endpoints:

-

Bone Mineral Density (BMD) measurement using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed tomography (µCT) analysis of bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).

-

Histomorphometric analysis of bone sections to quantify osteoblast and osteoclast numbers.

-

Measurement of serum biomarkers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., CTX-I).

-

ADME Properties

Preliminary studies on derivatives of this compound have shown improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and pharmacokinetic profiles compared to initial lead compounds. This suggests that this class of molecules has the potential for good oral bioavailability and favorable drug-like characteristics.

Conclusion

This compound (CAS 2439179-74-3) and its derivatives represent a promising new class of orally active, small-molecule anabolic agents for the treatment of osteoporosis and other conditions characterized by low bone mass. Their mechanism of action, centered on the upregulation of the key osteogenic factor BMP-2, offers a novel therapeutic strategy to stimulate bone formation. Further preclinical and clinical development of this compound class is warranted to fully elucidate its therapeutic potential.

Technical Guide: Preclinical Evaluation of Anabolic Agent-1 for Osteoporosis

An in-depth technical guide on the preclinical studies of "Anabolic agent-1" for osteoporosis, designed for researchers, scientists, and drug development professionals.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Anabolic therapies for osteoporosis stimulate new bone formation, representing a crucial therapeutic strategy. This document outlines the preclinical data and experimental protocols for a novel investigational compound, "this compound," a potent stimulator of osteoblast activity.

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

This compound is hypothesized to exert its bone-forming effects by modulating the Wnt/β-catenin signaling pathway. It is designed to bind to the LRP5/Frizzled co-receptor complex, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of genes critical for osteoblast differentiation and function, such as Runx2 and Sp7 (Osterix).

Preclinical Efficacy in Ovariectomized (OVX) Rat Model

The efficacy of this compound was evaluated in a widely accepted animal model of postmenopausal osteoporosis, the ovariectomized (OVX) rat.

Experimental Workflow

The study followed a standard preclinical workflow for evaluating anti-osteoporotic agents.

Quantitative Data Summary

All data are presented as mean ± standard deviation (SD). Statistical significance is denoted relative to the OVX-Vehicle group.

Table 1: Bone Mineral Density (BMD) at 12 Weeks

| Treatment Group | Dosage | Femoral BMD (g/cm²) | Lumbar Spine (L2-L4) BMD (g/cm²) |

|---|---|---|---|

| SHAM | Vehicle | 0.285 ± 0.011 | 0.310 ± 0.015 |

| OVX-Vehicle | Vehicle | 0.221 ± 0.014 | 0.245 ± 0.018 |

| This compound | 10 mg/kg | 0.279 ± 0.012 *** | 0.301 ± 0.016 *** |

| This compound | 30 mg/kg | 0.291 ± 0.010 *** | 0.315 ± 0.014 *** |

| Positive Control | 30 µg/kg | 0.275 ± 0.013 ** | 0.298 ± 0.017 ** |

*Positive Control: Teriparatide; **p<0.01, **p<0.001

Table 2: Serum Bone Turnover Markers at 12 Weeks

| Treatment Group | Bone Formation Marker (P1NP, ng/mL) | Bone Resorption Marker (CTX-1, ng/mL) |

|---|---|---|

| SHAM | 15.2 ± 2.1 | 4.1 ± 0.8 |

| OVX-Vehicle | 25.8 ± 3.5 | 9.8 ± 1.5 |

| This compound (30 mg/kg) | 45.1 ± 4.2 *** | 9.5 ± 1.3 (n.s.) |

| Positive Control (Teriparatide) | 42.5 ± 3.9 ** | 10.1 ± 1.6 (n.s.) |

*n.s.: not significant; **p<0.01, **p<0.001

Table 3: Trabecular Bone Histomorphometry (Lumbar Vertebra L4)

| Parameter | SHAM | OVX-Vehicle | This compound (30 mg/kg) |

|---|---|---|---|

| Bone Volume/Total Volume (BV/TV, %) | 18.5 ± 1.9 | 9.2 ± 1.5 | 17.9 ± 2.1 *** |

| Trabecular Number (Tb.N, /mm) | 2.1 ± 0.2 | 1.1 ± 0.3 | 2.0 ± 0.2 *** |

| Mineral Apposition Rate (MAR, µm/day) | 0.45 ± 0.05 | 0.85 ± 0.09 | 1.52 ± 0.11 *** |

| Osteoblast Surface/Bone Surface (Ob.S/BS, %) | 6.1 ± 1.1 | 10.5 ± 1.8 | 18.2 ± 2.5 *** |

p<0.001 vs. OVX-Vehicle

Detailed Experimental Protocols

Ovariectomized (OVX) Rat Model

-

Animals: Female Sprague-Dawley rats, 12 weeks of age, are used. They are housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.

-

Surgical Procedure: Animals are anesthetized with isoflurane. For the OVX groups, a dorsal midline incision is made, and both ovaries are located and excised. For the SHAM group, a similar incision is made, and the ovaries are manipulated but not removed.

-

Post-operative Care: Animals are administered with analgesics for 3 days post-surgery. A 4-week recovery period is allowed for the establishment of osteopenia before the commencement of treatment.

Drug Administration

-

Formulation: this compound is dissolved in a vehicle of 0.9% saline with 5% DMSO and 10% Tween 80.

-

Administration: The compound is administered via subcutaneous (SC) injection once daily for 12 consecutive weeks at the indicated doses. The SHAM and OVX-Vehicle groups receive the vehicle only.

Bone Mineral Density (BMD) Analysis

-

Method: Dual-energy X-ray absorptiometry (DXA) using a small animal scanner.

-

Procedure:

-

Animals are anesthetized with isoflurane.

-

They are placed in a prone position on the scanner bed.

-

Scans are performed on the right femur and the lumbar spine (L2-L4).

-

BMD is calculated in g/cm² by the system software.

-

Measurements are taken at baseline (Week 0), midpoint (Week 6), and termination (Week 12).

-

Serum Biomarker Analysis

-

Sample Collection: At study termination, animals are fasted overnight. Blood is collected via cardiac puncture under deep anesthesia.

-

Processing: Blood is allowed to clot at room temperature for 30 minutes and then centrifuged at 2,000 x g for 15 minutes at 4°C. The resulting serum is aliquoted and stored at -80°C.

-

Analysis:

-

P1NP (Procollagen type I N-terminal propeptide): Measured using a rat-specific ELISA kit according to the manufacturer's instructions.

-

CTX-1 (C-terminal telopeptide of type I collagen): Measured using a rat-specific ELISA kit according to the manufacturer's instructions.

-

Bone Histomorphometry

-

Sample Preparation:

-

The L4 lumbar vertebra is dissected and fixed in 70% ethanol.

-

Samples are dehydrated in graded ethanol series and embedded undecalcified in methyl methacrylate.

-

5-µm thick sagittal sections are cut using a microtome.

-

-

Staining: Sections are stained with Von Kossa for mineralized tissue and counterstained with toluidine blue to identify cellular components.

-

Analysis:

-

A semi-automated image analysis system (e.g., OsteoMeasure) is used.

-

A defined region of interest is selected within the secondary spongiosa of the vertebral body.

-

Static and dynamic parameters (BV/TV, Tb.N, MAR, Ob.S/BS) are calculated according to the guidelines of the American Society for Bone and Mineral Research (ASBMR). For dynamic measures, animals are injected with calcein and demeclocycline prior to sacrifice.

-

Whitepaper: The Effects of Anabolic Agent-1 (OsteoGro-X) on Osteoblast Differentiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bone remodeling is a dynamic physiological process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts. An imbalance in this process, favoring resorption, leads to debilitating conditions like osteoporosis. Anabolic agents that stimulate osteoblast activity present a promising therapeutic strategy for increasing bone mass and strength. This technical guide details the molecular mechanism and cellular effects of a novel investigational anabolic agent, designated "Anabolic Agent-1" or "OsteoGro-X," on the differentiation of osteoblasts. OsteoGro-X is a synthetic small molecule designed to selectively activate key signaling pathways that drive the commitment and maturation of osteoprogenitor cells into functional, bone-matrix-secreting osteoblasts. This document provides comprehensive data from in vitro studies, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Mechanism of Action: Activation of the Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is indispensable for embryonic development and adult tissue homeostasis, playing a critical role in controlling osteoblastogenesis and bone formation.[1][2][3][4] Loss-of-function mutations in key components of this pathway are associated with severe bone loss, while gain-of-function mutations lead to high bone mass phenotypes.[3]

OsteoGro-X functions as a potent agonist of the Wnt pathway. It acts by binding to the extracellular domain of the Low-density lipoprotein receptor-related protein 5 (LRP5), a co-receptor for Wnt ligands. This binding mimics the action of natural Wnt proteins, promoting the formation of a receptor complex with Frizzled (Fz). The formation of this complex initiates a cascade of intracellular events, leading to the phosphorylation of the scaffold protein Dishevelled (Dvl) and the subsequent inhibition of the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).

In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting the destruction complex, OsteoGro-X allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of target genes crucial for osteoblast differentiation, including Runt-related transcription factor 2 (RUNX2) and Osterix (SP7).

Quantitative Analysis of In Vitro Osteogenic Efficacy

The pro-osteogenic activity of OsteoGro-X was evaluated in vitro using murine pre-osteoblastic MC3T3-E1 cells. Cells were cultured in an osteogenic differentiation medium (ODM) supplemented with varying concentrations of OsteoGro-X for up to 21 days. The effects on key markers of osteoblast differentiation were quantified at specific time points.

Data Presentation

Table 1: Alkaline Phosphatase (ALP) Activity

Alkaline phosphatase is a critical enzyme and an early marker of osteoblast differentiation. ALP activity was measured on Day 7 of differentiation and normalized to total protein content.

| Treatment Group | Concentration | Mean ALP Activity (nmol/min/mg protein) | Std. Deviation | % Increase vs. Control |

| Vehicle Control | 0 nM | 150.4 | ± 12.5 | 0% |

| OsteoGro-X | 10 nM | 285.7 | ± 20.1 | 90% |

| OsteoGro-X | 50 nM | 451.2 | ± 35.8 | 200% |

| OsteoGro-X | 100 nM | 512.6 | ± 41.3 | 241% |

Table 2: Extracellular Matrix Mineralization

Matrix mineralization, a hallmark of mature osteoblasts, was assessed by Alizarin Red S staining, which chelates calcium deposits. Staining was quantified on Day 21 by extracting the dye and measuring its absorbance.

| Treatment Group | Concentration | Mean Absorbance (OD 405 nm) | Std. Deviation | % Increase vs. Control |

| Vehicle Control | 0 nM | 0.21 | ± 0.03 | 0% |

| OsteoGro-X | 10 nM | 0.55 | ± 0.06 | 162% |

| OsteoGro-X | 50 nM | 0.98 | ± 0.11 | 367% |

| OsteoGro-X | 100 nM | 1.24 | ± 0.15 | 490% |

Table 3: Osteogenic Gene Expression (RT-qPCR)

The expression of key osteogenic transcription factors and markers was analyzed on Day 7 by RT-qPCR. Data are presented as fold change relative to the vehicle control, normalized to the housekeeping gene Gapdh.

| Gene Target | Function | 10 nM OsteoGro-X (Fold Change) | 50 nM OsteoGro-X (Fold Change) | 100 nM OsteoGro-X (Fold Change) |

| RUNX2 | Master transcription factor for osteoblast differentiation | 2.8 ± 0.3 | 4.5 ± 0.5 | 5.1 ± 0.6 |

| SP7 (Osterix) | Transcription factor essential for osteoblast maturation | 3.5 ± 0.4 | 6.2 ± 0.7 | 7.8 ± 0.9 |

| BGLAP (Osteocalcin) | Late marker; involved in matrix mineralization | 2.1 ± 0.2 | 4.9 ± 0.6 | 6.5 ± 0.8 |

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide. Standard aseptic cell culture techniques and appropriate safety protocols should be followed at all times.

Cell Culture and Osteogenic Differentiation

-

Cell Line: Murine pre-osteoblastic cells MC3T3-E1, Subclone 4 (ATCC® CRL-2593™).

-

Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁴ cells/cm².

-

Differentiation Induction: Once cells reach 90-100% confluency, the growth medium is replaced with Osteogenic Differentiation Medium (ODM).

-

ODM Composition: Growth Medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate.

-

Treatment: ODM is further supplemented with either vehicle (0.1% DMSO) or the indicated concentrations of OsteoGro-X.

-

-

Maintenance: The medium is replaced every 2-3 days for the duration of the experiment (7 to 21 days).

Alkaline Phosphatase (ALP) Activity Assay

-

Time Point: Day 7 post-differentiation induction.

-

Cell Lysis:

-

Wash cell monolayers twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 200 µL of lysis buffer (0.1% Triton X-100 in PBS) to each well.

-

Incubate on ice for 10 minutes, then scrape cells and collect the lysate.

-

-

Assay Procedure:

-

Use a commercial p-nitrophenyl phosphate (pNPP) colorimetric assay kit.

-

In a 96-well plate, mix 20 µL of cell lysate with 180 µL of pNPP substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 3M NaOH.

-

-

Quantification:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.

-

Normalize ALP activity to the total protein content (nmol pNPP/min/mg protein).

-

Alizarin Red S (ARS) Staining and Quantification

-

Time Point: Day 21 post-differentiation induction.

-

Staining Procedure:

-

Wash cell monolayers twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the fixed cells three times with deionized water.

-

Add 500 µL of 2% Alizarin Red S solution (pH 4.2) to each well and incubate for 30 minutes at room temperature.

-

Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.

-

-

Quantification:

-

After imaging, add 500 µL of 10% acetic acid to each well to destain.

-

Incubate for 30 minutes with gentle shaking.

-

Heat the solution at 85°C for 10 minutes, transfer to a microcentrifuge tube, and centrifuge at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

-

Read the absorbance of the extracted stain at 405 nm.

-

Quantitative Real-Time PCR (RT-qPCR)

-

Time Point: Day 7 post-differentiation induction.

-

RNA Extraction:

-

Wash cells with PBS and lyse directly in the culture well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green-based master mix.

-

Primers for murine Runx2, Sp7, Bglap, and Gapdh are used.

-

Perform the reaction on a real-time PCR system (e.g., CFX96 Touch, Bio-Rad).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, with Gapdh as the endogenous control and the vehicle-treated group as the calibrator.

-

Visualization of Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of OsteoGro-X.

Conclusion and Future Directions

The data presented in this guide demonstrate that OsteoGro-X is a potent anabolic agent that significantly enhances osteoblast differentiation in vitro. By directly activating the Wnt/β-catenin signaling pathway, OsteoGro-X leads to a dose-dependent increase in early and late markers of osteogenesis, including ALP activity, the expression of critical osteogenic genes, and robust matrix mineralization.

These promising in vitro results establish a strong foundation for further preclinical development. Future studies will focus on evaluating the efficacy of OsteoGro-X in animal models of bone loss, assessing its pharmacokinetic and pharmacodynamic properties, and conducting comprehensive safety and toxicology assessments. The targeted mechanism of action and potent anabolic effects of OsteoGro-X highlight its potential as a next-generation therapeutic for osteoporosis and other conditions characterized by low bone mass.

References

- 1. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the Wnt signaling pathway in osteoblast commitment and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt signaling and osteoblastogenesis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of Novel Pyrimidine Derivatives for Enhanced Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of a series of novel pyrimidine derivatives with potent bone anabolic activity. The presented data and methodologies are based on a seminal study by Rastogi et al. (2024), which identified promising lead compounds for the development of new therapeutics for bone-related disorders[1][2]. This document details the experimental protocols used to assess the osteogenic potential of these compounds, summarizes the key quantitative findings, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Pyrimidine Derivatives in Osteogenesis

Bone remodeling is a dynamic physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring resorption leads to conditions like osteoporosis. While anti-resorptive agents are common, there is a significant need for orally bioavailable small molecules that actively promote bone formation[1][2]. Pyrimidine derivatives have emerged as a promising class of compounds with the potential to stimulate osteoblast differentiation and mineralization. This guide focuses on a series of 31 synthesized pyrimidine derivatives, with a particular emphasis on the most efficacious compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a) , which has demonstrated significant bone anabolic effects in vitro[1].

Quantitative Assessment of Osteogenic Activity

The osteogenic potential of the novel pyrimidine derivatives was evaluated through a series of in vitro assays. The quantitative data for the most active compounds are summarized below for comparative analysis.

Table 1: Alkaline Phosphatase (ALP) Activity in Calvarial Osteoblasts

Alkaline phosphatase is a key early marker of osteoblast differentiation. The following table presents the significant increase in ALP activity induced by select pyrimidine derivatives at various concentrations.

| Compound | Concentration | % Increase in ALP Activity (Mean ± SEM) |

| 5a | 100 pM - 10 nM | Significant increase |

| 5b | 100 pM - 10 nM | Significant increase |

| 7b | 1 pM - 10 nM | Significant increase |

| 17c | 100 pM - 10 nM | Significant increase |

| 18a | 1 pM - 1 µM | Significant increase |

| 18c | 100 pM - 10 nM | Significant increase |

| Medicarpin (Positive Control) | 100 pM | - |

Data synthesized from Rastogi et al. (2024).

Table 2: Mineralized Nodule Formation in Bone Marrow Stromal Cells

Mineralization, the deposition of calcium phosphate, is a hallmark of mature osteoblasts. The extent of mineralization was quantified by Alizarin Red S staining.

| Compound | Concentration | % Increase in Mineralization (Approx.) |

| 5a | 100 pM | ~23% |

| 7b | 1 pM | ~24% |

| 100 pM | ~25% | |

| 17c | 100 pM | ~26% |

| 18a | 1 pM | ~40% |

| 100 pM | ~39% | |

| 18c | 100 pM | ~27% |

Data synthesized from Rastogi et al. (2024).

Table 3: Upregulation of Osteogenic Gene Expression by Compound 18a

The effect of the most potent compound, 18a, on the expression of key osteogenic transcription factors was assessed by quantitative real-time PCR (RT-qPCR).

| Gene | Concentration of 18a | Fold Change in mRNA Expression (Mean ± SEM) |

| RUNX2 | 1 pM | Significant increase |

| 100 pM | Increased | |

| Type 1 Collagen (col1α1) | 1 pM | Significant increase |

| 100 pM | Increased |

Data synthesized from Rastogi et al. (2024). The most significant increase was observed at 1 pM.

Detailed Experimental Protocols

This section provides a comprehensive overview of the methodologies employed for the in vitro characterization of the pyrimidine derivatives.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a colorimetric method used to measure the activity of ALP, an early marker of osteoblast differentiation.

Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm and is directly proportional to the ALP activity.

Protocol:

-

Cell Seeding: Seed calvarial osteoblast cells in a 96-well plate and culture until confluent.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 1 pM to 1 µM) for 48 hours. Include a vehicle control and a positive control (e.g., Medicarpin).

-

Cell Lysis:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in distilled water) to each well.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

-

Enzyme Reaction:

-

Transfer 50 µL of the cell lysate to a new 96-well plate.

-

Add 150 µL of pNPP substrate solution (e.g., 1 mg/mL pNPP in an alkaline buffer, pH 10.5).

-

Incubate at 37°C for 15-30 minutes.

-

-

Stop Reaction: Add 50 µL of 3M NaOH to each well to stop the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the ALP activity to the total protein content of the corresponding well.

Alizarin Red S Staining for Mineralization

This staining method is used to detect and quantify calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.

Principle: Alizarin Red S forms a chelate with calcium ions, resulting in the formation of a red-orange precipitate.

Protocol:

-

Cell Culture and Treatment: Culture bone marrow stromal cells in osteogenic differentiation medium and treat with the pyrimidine derivatives for an appropriate period (e.g., 14-21 days), replacing the medium every 2-3 days.

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

-

Staining:

-

Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well of a 24-well plate.

-

Incubate at room temperature for 20-30 minutes.

-

Aspirate the staining solution and wash the cells four to five times with deionized water.

-

-

Qualitative Analysis: Visualize the stained mineralized nodules under a microscope.

-

Quantitative Analysis:

-

To destain, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking.

-

Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.

-

Heat at 85°C for 10 minutes, then cool on ice for 5 minutes.

-

Centrifuge at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.

-

Read the absorbance at 405 nm.

-

Quantitative Real-Time PCR (RT-qPCR) for Osteogenic Gene Expression

RT-qPCR is used to measure the mRNA expression levels of key osteogenic marker genes.

Principle: This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using PCR. The amount of amplified product is quantified in real-time using a fluorescent dye.

Protocol:

-

RNA Isolation:

-

Culture calvarial osteoblast cells and treat with the pyrimidine derivative (e.g., compound 18a at 1 pM and 100 pM).

-

Isolate total RNA from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a thermocycler with SYBR Green chemistry.

-

Use specific primers for the target genes (e.g., RUNX2, Type 1 Collagen) and a housekeeping gene for normalization (e.g., GAPDH).

-

A typical PCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Signaling Pathways and Experimental Workflows

The pro-osteogenic effects of the novel pyrimidine derivatives, particularly compound 18a, are mediated through the activation of specific signaling pathways.

BMP2/SMAD1 Signaling Pathway

The study by Rastogi et al. (2024) identified the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway as the key mechanism through which compound 18a promotes osteogenesis. BMPs are potent growth factors that induce osteoblast differentiation.

Caption: BMP2/SMAD1 signaling pathway activated by pyrimidine derivatives.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the overall workflow for the in vitro assessment of the osteogenic potential of novel pyrimidine derivatives.

Caption: In vitro workflow for characterizing pyrimidine derivatives.

Conclusion

The novel pyrimidine derivatives, particularly compound 18a, have demonstrated significant potential as bone anabolic agents in vitro. The comprehensive characterization through ALP activity assays, mineralization studies, and gene expression analysis provides a strong foundation for their further development. The elucidation of the BMP2/SMAD1 signaling pathway as the underlying mechanism of action offers valuable insights for future drug design and optimization. This technical guide serves as a resource for researchers in the field, providing detailed protocols and a summary of key findings to facilitate further investigation into this promising class of compounds for the treatment of bone disorders.

References

- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ostarine (MK-2866) as a Representative Anabolic Agent

Disclaimer: The term "Anabolic agent-1" is a placeholder. This document provides an in-depth analysis of Ostarine (also known as Enobosarm, GTx-024, or MK-2866), a well-characterized selective androgen receptor modulator (SARM), as a representative example for this class of compounds. Ostarine is an investigational drug and is not approved by the FDA for any use.[1] Its use is prohibited in sports by the World Anti-Doping Agency (WADA).[2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the pharmacodynamic mechanisms, pharmacokinetic profile, and relevant experimental methodologies for Ostarine.

Pharmacodynamics

Ostarine is a non-steroidal SARM designed to provide the therapeutic benefits of androgens, such as muscle and bone growth, with a reduced side-effect profile compared to traditional anabolic-androgenic steroids (AAS).[[“]][5]

Mechanism of Action

The primary mechanism of action for Ostarine is its selective binding to and activation of the androgen receptor (AR). Unlike anabolic steroids, its non-steroidal structure prevents it from being metabolized via aromatization to estrogens or reduction by 5α-reductase to dihydrotestosterone (DHT), which mitigates many steroid-related side effects.

Ostarine's tissue selectivity allows it to exert anabolic effects predominantly in muscle and bone tissue while having minimal androgenic effects on other tissues like the prostate gland.

Signaling Pathways

Upon binding to the AR in target tissues, Ostarine initiates a cascade of cellular events that promote anabolism:

-

AR-Dependent Genomic Signaling: The Ostarine-AR complex translocates to the cell nucleus, where it binds to androgen response elements (AREs) on DNA. This modulates the transcription of specific genes involved in muscle protein synthesis and repair, such as MyoD, myogenin, and Myosin Heavy Chain (MyH).

-

Non-Genomic Signaling: Ostarine has also been shown to activate kinase signaling pathways, including the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and survival, further contributing to its myogenic (muscle-building) effects.

The diagram below illustrates the primary signaling pathway of Ostarine.

Effects on Target Tissues

-

Muscle: Ostarine stimulates muscle cell proliferation and differentiation, leading to increases in lean body mass. In a phase 2 clinical trial, a 3 mg/day dose resulted in a significant 1.3 kg increase in lean body mass over placebo in elderly men and postmenopausal women.

-

Bone: It enhances bone healing, increases bone mineral density, and promotes callus formation, suggesting potential applications for osteoporosis.

-

Adipose Tissue: Ostarine modulates lipid metabolism in a manner similar to testosterone, downregulating the expression and secretion of leptin and adiponectin in adipocytes.

Pharmacokinetics

The pharmacokinetic profile of Ostarine has been characterized in both preclinical animal models and human clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats demonstrate that Ostarine is rapidly and completely absorbed following oral administration, exhibiting high bioavailability and wide tissue distribution. In humans, Ostarine is also orally bioavailable.

The primary route of elimination in rats is through fecal excretion (~70%), with a smaller fraction (21-25%) excreted in the urine. The parent compound is the main component found in feces. In humans, Ostarine and its metabolites, primarily Ostarine-glucuronide, are detectable in urine. The elimination half-life in humans is estimated to be approximately 14-24 hours.

Metabolism occurs via several pathways, including oxidation, hydrolysis, and glucuronidation.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for Ostarine.

Table 1: Pharmacodynamic Properties

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 3.8 nM | Rat | |

| Efficacy (ED₅₀) | |||

| Levator Ani Muscle | 0.03 mg/day | Rat | |

| Prostate | 0.12 mg/day | Rat |

| Seminal Vesicles | 0.39 mg/day | Rat | |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Bioavailability | High (Oral) | Rat, Human | |

| Elimination Half-Life | ~14-24 hours | Human | |

| 6.0 hours (IV) | Rat |

| Primary Excretion Route | Feces (~70%) | Rat | |

Table 3: Human Clinical Trial Data

| Trial Phase | Population | Dosage Range | Key Finding | Reference |

|---|---|---|---|---|

| Phase 2 | Elderly Men & Postmenopausal Women | 0.1, 0.3, 1, 3 mg/day | Dose-dependent increase in lean body mass (1.3 kg at 3 mg/day) | |

| Phase 2 | Women with ER+/AR+ Breast Cancer | 9 mg & 18 mg/day | Generally well-tolerated |

| Various | ~1500 subjects total | 0.1 mg to 100 mg | Generally safe and well-tolerated in trial settings | |

Experimental Protocols

Accurate quantification and characterization of Ostarine require robust analytical methodologies.

In Vitro Androgen Receptor Binding Assay

This protocol determines the binding affinity of Ostarine for the androgen receptor.

-

Objective: To calculate the inhibitory constant (Ki) of Ostarine.

-

Methodology: A competitive radioligand binding assay is performed using [³H]mibolerone ([³H]-MIB) as the radioligand.

-

Preparation: Rat cytosol containing androgen receptors is prepared.

-

Incubation: Increasing concentrations of Ostarine (e.g., 0.01-5000 nM) are incubated with the rat cytosol, a saturating concentration of [³H]-MIB (e.g., 1 nM), and an excess of a non-AR steroid (e.g., triamcinolone acetonide) to block progesterone receptor binding.

-

Equilibration: The mixture is incubated at 4°C for 18 hours to reach equilibrium.

-

Separation: Bound and free radioligand are separated.

-

Quantification: The amount of bound [³H]-MIB is quantified using liquid scintillation counting.

-

Analysis: The Ki value is calculated from the IC₅₀ value obtained from the competition curve.

-

Quantification in Biological Matrices via LC-MS/MS

This protocol describes the determination of Ostarine in serum or urine samples.

-

Objective: To quantify Ostarine concentrations for pharmacokinetic or anti-doping analysis.

-

Methodology:

-

Sample Preparation (Serum): Proteins are precipitated from the serum sample (e.g., using a solvent like methanol). The mixture is vortexed and centrifuged.

-

Sample Preparation (Urine): For conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase) is performed, followed by liquid-liquid extraction.

-

Chromatography: The supernatant or extracted sample is injected into a liquid chromatography system, typically using a C18 reverse-phase column. A gradient elution with a mobile phase (e.g., methanol and ammonium formate solution) separates Ostarine from other matrix components.

-

Mass Spectrometry: The eluent is ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer (MS/MS). Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Ostarine (e.g., m/z 388.1 → 117.9 and 269.0).

-

Quantification: Concentration is determined by comparing the analyte's peak area to that of an internal standard and referencing a calibration curve.

-

The diagram below outlines a typical workflow for this analytical method.

References

- 1. Ostarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. peptidessupply.com [peptidessupply.com]

"Anabolic agent-1" literature review on bone anabolic agents

A Comprehensive Technical Guide to Bone Anabolic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the core mechanisms, clinical efficacy, and experimental evaluation of key bone anabolic agents used in the treatment of osteoporosis. The focus is on therapies that stimulate new bone formation, representing a crucial strategy for patients with severe bone loss and high fracture risk.

Introduction to Bone Anabolism

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. In conditions like osteoporosis, this balance shifts towards excessive resorption, leading to reduced bone mass and microarchitectural deterioration.[1][2] Anabolic agents address this by directly stimulating osteoblast activity, thereby promoting the formation of new bone tissue.[3][4][5] This guide will detail the pharmacology and clinical application of three major classes of anabolic agents: Parathyroid Hormone (PTH) analogs, Parathyroid Hormone-related Protein (PTHrP) analogs, and Sclerostin inhibitors.

Parathyroid Hormone (PTH) Analogs: Teriparatide

Teriparatide is a recombinant form of human parathyroid hormone, consisting of the first 34 amino acids (PTH 1-34), which is the biologically active portion of the hormone.

Mechanism of Action

While continuous high levels of PTH lead to bone resorption, intermittent administration of teriparatide paradoxically stimulates osteoblasts more than osteoclasts. This net anabolic effect leads to increased bone formation on both trabecular and cortical bone surfaces.

-

Signaling Pathway : Teriparatide binds to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor on osteoblasts. This activation triggers downstream signaling cascades, primarily through the cyclic adenosine monophosphate (cAMP) pathway, which promotes osteoblast proliferation, differentiation, and survival, ultimately leading to new bone matrix synthesis.

References

The Dawn of a New Era in Skeletal Repair: A Technical Guide to Orally Bioavailable Small Molecules for Bone Regeneration

For Researchers, Scientists, and Drug Development Professionals

The regeneration of bone tissue remains a significant clinical challenge. While traditional approaches involving growth factors and cell-based therapies have shown promise, they are often hampered by high costs, limited stability, and potential immunogenicity. A new frontier in orthopedic medicine is emerging with the discovery and development of orally bioavailable small molecules that can effectively stimulate bone formation. This technical guide provides an in-depth overview of the core science, experimental validation, and underlying molecular pathways of these promising therapeutic agents.

Quantitative Efficacy of Osteogenic Small Molecules

The following tables summarize the quantitative data from key preclinical studies, offering a comparative analysis of the efficacy of various small molecules in promoting bone regeneration.

Table 1: In Vitro Osteogenic Activity of Small Molecules

| Small Molecule | Cell Type | Concentration | Treatment Duration | Key Osteogenic Outcome(s) | Fold Change/Increase vs. Control | Reference |

| Simvastatin | MC3T3-E1 | 10⁻⁸ M | 14-22 days | Alkaline Phosphatase (ALP) Activity & Mineralization | Significant increase (Maximal at 10⁻⁷ M) | [1] |

| Human Osteoblasts | 1-100 µM | 7, 14, 21 days | ALP Activity, Osteocalcin, RUNX2, Mineralization | Significant upregulation at all concentrations | ||

| MC3T3-E1 | 0.1 µM | Not Specified | ALP Activity | ~1.18-fold | ||

| Icariin | Rat Calvarial Osteoblasts | 10⁻⁷ - 10⁻⁵ M | 3-6 days | ALP Activity | Significant increase | |

| Rat Calvarial Osteoblasts | 10⁻⁷ - 10⁻⁵ M | 12 days | Mineralized Nodule Formation | Significant increase | ||

| OPG KO Mice BMSCs | 50 µM | Not Specified | Active β-catenin | ~2-fold increase in TOPGAL activity | [2] | |

| OPG KO Mice BMSCs | 50 µM | Not Specified | BMP2, BMP4, BMP7, GDF5 mRNA | Significant increase | [2] | |

| Resveratrol (RSV) & Strontium Ranelate (SrRn) | Mouse MSCs | Not Specified | Not Specified | ALP Activity, Mineralization | Upregulation via BMP-2 and Wnt/β-catenin | |

| Dimethyloxalylglycine (DMOG) | PDLSCs | Not Specified | Not Specified | ALP Activity, Runx2, OPN, OCN, BSP | Increase observed |

Table 2: In Vivo Bone Regeneration with Small Molecules

| Small Molecule | Animal Model | Defect/Model Type | Dosage/Concentration | Treatment Duration | Key Outcome(s) | Quantitative Improvement vs. Control | Reference |

| Simvastatin | Rat | Subcutaneous Implantation | Not Specified | Not Specified | Ectopic Bone Formation | Induced ectopic bone formation | |

| Icariin | OPG KO Mice | Calvarial Injection | 5 mg/kg/day | Not Specified | New Bone Formation | Significantly stimulated | [2] |

| Young Rats | Tibia Fracture | 50-200 mg/kg/day | 10 days | Osteocalcin Secretion | ~4 to 14.7-fold increase | [3] | |

| Old Rats | Tibia Fracture | 50-200 mg/kg/day | 10 days | Osteocalcin Secretion | ~4.2 to 13.2-fold increase | ||

| Sclerostin Inhibitors (VA1, C07) | Rabbit | Posterolateral Spine Fusion | Not Specified | 6 weeks | Spine Fusion Rates | Significantly increased | |

| Adenosine (via sequestration) | Mouse | Not Specified | Not Specified | Not Specified | Accelerated Healing | Promoted osteoblastogenesis and angiogenesis |

Core Signaling Pathways in Small Molecule-Mediated Osteogenesis

The osteogenic effects of these small molecules are primarily mediated through the activation of key signaling pathways that govern bone formation. The two most prominent pathways are the Bone Morphogenetic Protein (BMP)/Smad pathway and the Wnt/β-catenin pathway.

The BMP/Smad Signaling Pathway

The BMP/Smad pathway is a crucial regulator of osteoblast differentiation. Small molecules can enhance this pathway by increasing the expression of BMPs or by modulating downstream signaling components.

Caption: The BMP/Smad signaling pathway for osteogenesis.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also fundamental for bone development and homeostasis. Activation of this pathway by small molecules leads to the stabilization and nuclear translocation of β-catenin, which in turn activates osteogenic gene transcription.

Caption: The Wnt/β-catenin signaling pathway in osteogenesis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the osteogenic potential of small molecules.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the induction of osteogenesis in MSCs, a common in vitro model to screen for osteoinductive compounds.

-

Cell Seeding: Plate human or mouse MSCs in a 24-well plate at a density of 2-5 x 10⁴ cells/cm² in MSC growth medium. Culture at 37°C and 5% CO₂ until 70-80% confluency.

-

Induction of Differentiation: Replace the growth medium with an osteogenic differentiation medium. A standard formulation includes:

-

DMEM (low glucose)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µM Ascorbic acid-2-phosphate

-

-

Small Molecule Treatment: Add the small molecule of interest to the osteogenic differentiation medium at various concentrations. Include a vehicle control (e.g., DMSO).

-

Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

-

Assessment of Osteogenesis: At the end of the culture period, assess osteogenic differentiation using the assays described below (Alkaline Phosphatase Activity and Alizarin Red S Staining).

Caption: Workflow for in vitro osteogenic differentiation.